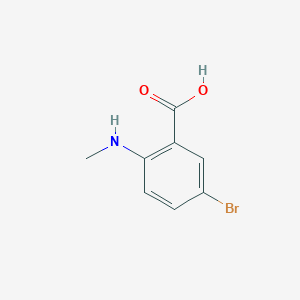

5-Bromo-2-(methylamino)benzoic acid

Übersicht

Beschreibung

5-Bromo-2-(methylamino)benzoic acid is a brominated derivative of Antharilinic Acid . It displays plant growth-regulator activity and is used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .

Synthesis Analysis

The synthesis of 5-Bromo-2-(methylamino)benzoic acid involves several steps. A solution of bromine in glacial acetic acid is added dropwise to sodium 2-aminobenzoate in glacial acetic acid at 15 °C . The mixture is then stirred for 1 hour at the same temperature . Another method involves taking 2-chlorobenzoic acid as a raw material, carrying out a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, and adding a catalyst in the reaction process .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(methylamino)benzoic acid is C8H8BrNO2 . The molecule’s most mechanically active parts are the carboxyl and amine groups . They exhibit rocking, swinging, and every kind of mechanical motion beside H immigrations between each other .Wissenschaftliche Forschungsanwendungen

. It’s a solid at room temperature and should be stored in a dark, dry place . The compound is used in various fields of scientific research, and here are six potential applications:

Synthesis of SGLT-2 Inhibitors

- Application Summary : This compound is a key intermediate in the synthesis of novel antidiabetic SGLT-2 inhibitors .

- Methods : The preparation method involves using 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system .

- Results : The process yields high-purity 5-bromo-2-chlorobenzoic acid, which is crucial for developing new-generation diabetes drugs that control blood sugar by inhibiting glucose reabsorption in the kidneys .

Industrial Process Scale-Up

- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative, is used in the industrial-scale production of SGLT2 inhibitors .

- Methods : The compound is prepared from dimethyl terephthalate through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation has been scaled up to approximately 70 kg/batch with a total yield of 24%, demonstrating a significant cost reduction and scalability .

Safety And Hazards

The safety data sheet for 5-Bromo-2-(methylamino)benzoic acid indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .

Eigenschaften

IUPAC Name |

5-bromo-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWPBGFCFNHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586110 | |

| Record name | 5-Bromo-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylamino)benzoic acid | |

CAS RN |

22721-16-0 | |

| Record name | 5-Bromo-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

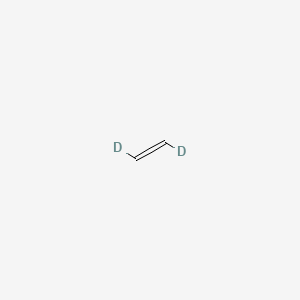

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate](/img/structure/B1611837.png)

![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)